2,2-Difluoro-1-(4-fluorophenyl)ethanone CAS number and properties
2,2-Difluoro-1-(4-fluorophenyl)ethanone CAS number and properties
The following technical guide details the properties, synthesis, and applications of 2,2-Difluoro-1-(4-fluorophenyl)ethanone , a critical fluorinated building block in medicinal chemistry.
Advanced Synthesis, Properties, and Bioisosteric Applications
Executive Summary
In modern drug discovery, the strategic incorporation of fluorine atoms is a proven method to modulate pKa, lipophilicity, and metabolic stability. 2,2-Difluoro-1-(4-fluorophenyl)ethanone (often referred to as
This guide provides a rigorous technical analysis of this compound, focusing on its synthesis from commercially available precursors, its unique reactivity profile, and its utility in synthesizing bioactive heterocycles.
Chemical Identity & Physical Properties[1][2]
While the ketone itself is often generated in situ or supplied as a specialized intermediate, its alcohol precursor is a standard commercial entry point.
| Property | Data |
| Chemical Name | 2,2-Difluoro-1-(4-fluorophenyl)ethanone |
| Common Synonyms | |
| Molecular Formula | |
| Molecular Weight | 174.12 g/mol |
| Precursor CAS | 2546-44-3 (2,2-Difluoro-1-(4-fluorophenyl)ethan-1-ol) |
| Analog CAS | 403-42-9 (1-(4-Fluorophenyl)ethanone - non-difluoro parent) |
| Predicted LogP | ~2.3 - 2.5 (High Lipophilicity) |
| H-Bond Acceptors | 4 (3 Fluorine, 1 Oxygen) |
| Physical State | Colorless liquid or low-melting solid (dependent on purity/hydrate form) |
Structural Significance
The molecule features two distinct fluorine environments:[1][2]
-
Aromatic Fluorine (C4-F): Deactivates the ring towards electrophilic attack but enables specific metabolic blocking at the para-position.
-
Alpha-Difluoro (
): Induces a strong inductive electron-withdrawing effect (-I), significantly lowering the pKa of any remaining alpha-protons (if present) and increasing the susceptibility of the carbonyl to hydration (formation of gem-diols in aqueous media).
Synthetic Methodologies
Two primary routes are recommended for the synthesis of 2,2-Difluoro-1-(4-fluorophenyl)ethanone. Route A is preferred for high-purity, small-scale preparation, while Route B is scalable but requires careful handling of fluorinating agents.
Route A: Oxidation of 2,2-Difluoro-1-(4-fluorophenyl)ethanol
This route utilizes the commercially available alcohol (CAS 2546-44-3). The presence of the electron-withdrawing
Protocol (Dess-Martin Periodinane Oxidation):
-
Setup: Charge a flame-dried round-bottom flask with 2,2-Difluoro-1-(4-fluorophenyl)ethanol (1.0 equiv) and anhydrous Dichloromethane (DCM) [0.1 M concentration].
-
Reagent Addition: Cool to 0°C. Add Dess-Martin Periodinane (DMP) (1.2 equiv) in a single portion.
-
Reaction: Allow to warm to room temperature (RT) and stir for 2–4 hours. Monitor by TLC (the ketone is less polar than the alcohol).
-
Quench: Dilute with diethyl ether. Pour into a 1:1 mixture of saturated
and to neutralize the acid and reduce excess oxidant. Stir vigorously until the layers separate clearly. -
Isolation: Extract with ether, dry over
, and concentrate. -
Purification: Flash chromatography (Hexanes/EtOAc).
Route B: Electrophilic Fluorination of 4'-Fluoroacetophenone
Direct fluorination of the parent acetophenone using Selectfluor® (F-TEDA-BF4) is efficient for introducing the gem-difluoro motif.
Protocol:
-
Setup: Dissolve 1-(4-fluorophenyl)ethanone (CAS 403-42-9) in Acetonitrile (MeCN).
-
Reagent Addition: Add Selectfluor (2.2 equiv) to ensure difluorination.
-
Catalysis: Add a catalytic amount of acid (e.g.,
or TFA) to promote enolization, or use microwave irradiation to accelerate the reaction. -
Heating: Reflux at 80°C for 12–24 hours.
-
Workup: Remove solvent in vacuo, redissolve in DCM, wash with water, and purify via silica gel chromatography.
Visualization of Synthetic Workflows
Figure 1: Synthetic pathways for 2,2-Difluoro-1-(4-fluorophenyl)ethanone via Oxidation (Top) and Direct Fluorination (Bottom).[3]
Reactivity & Mechanistic Insights
The Gem-Difluoro Effect
The introduction of the
-
Carbonyl Electrophilicity: The adjacent fluorines destabilize the carbonyl bond dipole, making the carbonyl carbon significantly more electrophilic. This increases reactivity towards nucleophiles (e.g., amines, alcohols) but also makes the compound prone to forming stable hydrates (gem-diols) in the presence of water.
-
Implication: Reactions requiring anhydrous conditions must be strictly controlled.
-
-
Bond Angles: The "Thorpe-Ingold" effect is modified by the fluorine atoms, slightly widening the
angle and compressing the angle, which can accelerate cyclization reactions when used as a scaffold.
Bioisosteric Utility
In drug design, this scaffold acts as a transition state mimic for amide hydrolysis. The hydrated ketone (gem-diol) mimics the tetrahedral intermediate of peptide bond cleavage, making it a potent motif for protease inhibitors.
Applications in Drug Discovery
Heterocycle Synthesis
This ketone is a versatile precursor for synthesizing fluorinated heterocycles, particularly 2-substituted-4-(4-fluorophenyl)-5-fluorothiazoles or imidazoles.
-
Mechanism: Condensation with thioureas or amidines. The
group can undergo defluorination-elimination sequences or remain intact depending on conditions.
Metabolic Stability
The 4-fluoro substituent on the aromatic ring blocks P450-mediated hydroxylation at the para-position, a common metabolic soft spot. Simultaneously, the alpha-difluoro group prevents metabolic oxidation at the alpha-carbon, extending the half-life (
Case Study: Enzyme Inhibition
Compounds containing the
Safety & Handling
-
Toxicity: Fluorinated ketones can be toxic if inhaled or ingested.[4] The 4-fluorophenyl moiety suggests potential skin irritation.
-
Hydration: Due to the hygroscopic nature of electron-deficient ketones, store under an inert atmosphere (Argon/Nitrogen) and keep refrigerated.
-
Incompatibility: Avoid strong bases which can induce haloform-type cleavage of the
bond.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CAS 403-42-9 (Parent Acetophenone). Retrieved from [Link]
-
Organic Syntheses (2021). Fluoride-Triggered Synthesis of 1-Aryl-2,2-Difluoroalkenes. Org.[5][6][7][8] Synth. 2021, 98, 446-462. Retrieved from [Link]
-
Beilstein Journal of Organic Chemistry (2013). Synthesis of 2,2-difluoro-1,3-diketones. Retrieved from [Link]
Sources
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- 2. vaia.com [vaia.com]
- 3. WO2016058896A1 - Process for the preparation of 1-(3,5-dichloro-4-fluoro-phenyl)-2,2,2-trifluoro-ethanone - Google Patents [patents.google.com]
- 4. CAS 403-42-9: 4′-Fluoroacetophenone | CymitQuimica [cymitquimica.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. m.youtube.com [m.youtube.com]
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